2-(1H-Pyrazol-3-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-(1H-Pyrazol-3-yl)aniline and its derivatives involves several methods. For instance, Jayanna et al. (2012) described the synthesis of Schiff base derivatives through a condensation reaction involving 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives and aromatic amines in methanol (Jayanna, Vagdevi, Dharshan, & Kekuda, 2012). Another study by Nataraja et al. (2022) explored the green synthesis of this compound as a corrosion inhibitor using the microwave method (Nataraja, Praveen, Pruthviraj, Yallappa, & Kumar, 2022).
Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrazol-3-yl)aniline derivatives has been analyzed using various techniques. Shawish et al. (2021) conducted X-ray crystallography combined with Hirshfeld and DFT calculations to investigate the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).
Chemical Reactions and Properties
Various chemical reactions involving 2-(1H-Pyrazol-3-yl)aniline have been studied. Banoji et al. (2022) reported a one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines (Banoji, Angajala, Ravulapelly, & Vannada, 2022). Liddle et al. (2007) explored the reaction of 2-pyrazolyl-4-X-anilines with triphenylboron to form N,N'-boron chelate complexes (Liddle, Silva, Morin, Macedo, Shukla, Lindeman, & Gardinier, 2007).
Physical Properties Analysis
The physical properties of 2-(1H-Pyrazol-3-yl)aniline derivatives have been a subject of interest in several studies. For instance, Daoudi et al. (2002) examined the crystal structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline, providing insights into its physical characteristics (Daoudi et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-(1H-Pyrazol-3-yl)aniline and its derivatives have been the focus of various studies. For example, Kim et al. (2012) synthesized derivatives of the N,N-bis(1H-pyrazolyl-1-methyl)aniline(dichloro)Zn(II) complex and studied their catalytic activity in polymerization (Kim et al., 2012).
Scientific Research Applications
Electroluminescence Application : Used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes with potential application in OLEDs (Vezzu et al., 2010).
Antimicrobial Activity : Exhibited significant antibacterial and antifungal activity, suggesting potential applications in antimicrobial treatments (Banoji et al., 2022).
Fluorescent Chemosensors : Employed in the synthesis of chemosensors for detecting aluminum ions in living cells, useful in biological imaging and environmental monitoring (Shree et al., 2019).
Corrosion Inhibitors : Demonstrated efficacy as corrosion inhibitors for steel in acidic environments, important for industrial applications (Chadli et al., 2020).
Molecular Structure Investigations : Used in the study of molecular structures of new compounds incorporating pyrazole/piperidine/aniline moieties, contributing to the development of novel materials and drugs (Shawish et al., 2021).
Antiviral Evaluation : Involved in the synthesis of compounds with potential antiviral activity against a range of RNA and DNA viruses, contributing to medical research and pharmacology (Desideri et al., 2019).
Theoretical Studies for Corrosion Inhibition : Subject of theoretical studies to elucidate its efficiency and reactive sites as corrosion inhibitors, providing insights into material science and chemistry (Wang et al., 2006).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Research on pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)aniline”, continues to be a topic of interest due to their wide range of pharmacological properties . Future directions may include the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These are expected to show satisfactory efficacy and safety profiles .
properties
IUPAC Name |
2-(1H-pyrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSKRRKWPPDKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292766 | |
Record name | 2-(1H-Pyrazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-yl)aniline | |
CAS RN |
111562-32-4 | |
Record name | 2-(1H-Pyrazol-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Pyrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.